molecular formula C10H12ClNOS B1448504 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride CAS No. 1803592-39-3

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

Cat. No.: B1448504
CAS No.: 1803592-39-3
M. Wt: 229.73 g/mol
InChI Key: XFKHNDLXNBDENE-UHFFFAOYSA-N
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Description

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is a chemical intermediate based on the privileged thieno[3,2-b]pyridine scaffold, a structure recognized for its versatility in drug discovery and medicinal chemistry. This scaffold is an attractive pharmacophore for developing highly selective inhibitors of underexplored protein kinases . Its weak interaction with the kinase hinge region allows for variable binding modes while maintaining high kinome-wide selectivity, making it a valuable template for ATP-competitive inhibitors that target the kinase back pocket . Furthermore, the thieno[3,2-b]pyridine core serves as a key component in neuroscience research. It has been successfully employed as a competent replacement for picolinamide in the discovery of novel, potent, and brain-penetrant negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5) . As a building block, this compound can be utilized to probe biological mechanisms and synthesize compounds for potential application in research areas such as levodopa-induced dyskinesia, pain, and other central nervous system disorders . This product is intended for use in a laboratory setting by qualified researchers.

Properties

IUPAC Name

3-thieno[3,2-b]pyridin-6-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10;/h3,5-7,12H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKHNDLXNBDENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)CCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediate: Thiophen-3-ylamine

  • Starting Material: 3-amino-thiophene-2-carboxylic acid methyl ester
  • Procedure:
    • Dissolve in sodium hydroxide and reflux for approximately 2 hours.
    • Cool to 0°C and acidify to pH 5 with concentrated hydrochloric acid to precipitate the intermediate.
    • Isolate the precipitate and treat with propanol and oxalic acid, stirring at 38°C for 45 minutes to yield thiophen-3-ylamine.

This intermediate is crucial for subsequent cyclization and coupling steps.

Formation of Thieno[3,2-b]pyridine Core

  • Cyclization:
    • Thiophen-3-ylamine is dissolved in triethyl orthoformate and stirred at room temperature until complete dissolution.
    • Addition of 2,2-dimethyl-dioxane-4,6-dione portionwise at room temperature results in precipitate formation.
    • The mixture is heated at 85°C overnight to form a key intermediate (2,2-dimethyl-5-(thiophen-3-ylaminomethylene)-dioxane-4,6-dione).
    • This intermediate is then heated at 260°C in Dowtherm A for 30 minutes to afford the thieno[3,2-b]pyridine core structure.

Conversion to Propanol Derivative

  • The thieno[3,2-b]pyridine intermediate is treated with oxalyl chloride in a methylene chloride and DMF mixture under reflux for about two hours to form an acid chloride intermediate.
  • Subsequent reaction with appropriate nucleophiles introduces the propanol side chain.
  • The final product, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol, is isolated and purified.

Formation of Hydrochloride Salt

  • The free base compound is dissolved in an aqueous acidic solution containing hydrochloric acid.
  • The hydrochloride salt precipitates upon evaporation under reduced pressure or cooling.
  • This salt formation enhances compound stability and solubility, facilitating handling and further applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield/Notes
Amination of ester NaOH, reflux ~100°C (reflux) 2 hours Precipitate formed upon acidification
Treatment with propanol/oxalic acid Propanol, oxalic acid, stirring 38°C 45 minutes Formation of thiophen-3-ylamine
Cyclization Triethyl orthoformate, 2,2-dimethyl-dioxane-dione Room temp, then 85°C Overnight Intermediate precipitate formation
Thermal treatment Dowtherm A heating 260°C 30 minutes Formation of thieno[3,2-b]pyridine core
Acid chloride formation Oxalyl chloride, CH2Cl2/DMF, reflux Reflux (~40°C) 2 hours Precursor for propanol side chain introduction
Salt formation HCl aqueous solution Ambient Until precipitation Hydrochloride salt crystallization

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Ester aminolysis NaOH, reflux Conversion to aminothiophene Thiophen-3-ylamine intermediate
Intermediate formation Propanol, oxalic acid, 38°C Purification and stabilization Pure aminothiophene
Cyclization Triethyl orthoformate, 2,2-dimethyl dioxane-dione, 85°C overnight Formation of fused ring intermediate Precursor to thieno-pyridine
Thermal ring closure Dowtherm A, 260°C, 30 min Formation of thieno[3,2-b]pyridine core Fused heterocyclic core
Acid chloride formation Oxalyl chloride, CH2Cl2/DMF, reflux Activation for side chain introduction Acid chloride intermediate
Side chain introduction & salt formation Nucleophile addition, HCl aqueous solution Introduction of propanol, salt formation This compound

Chemical Reactions Analysis

Types of Reactions

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thienopyridine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Studies have explored the anticancer properties of thienopyridine derivatives. These compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The mechanism often involves the modulation of kinase activities, which are crucial for cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may possess neuroprotective effects. They potentially mitigate oxidative stress and apoptosis in neuronal cells, making them candidates for treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step chemical reactions. A general synthetic route includes:

  • Formation of Thienopyridine Core : Starting from appropriate thiophene and pyridine derivatives.
  • Alkylation Reaction : Introducing a propanol moiety through nucleophilic substitution.
  • Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt form .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of thienopyridine derivatives. The results indicated that modifications in the thienopyridine structure significantly enhanced antibacterial activity against Gram-positive bacteria .

Case Study 2: Cancer Cell Line Studies

A research team investigated the effects of thienopyridine derivatives on various cancer cell lines. The study found that specific substitutions on the thienopyridine ring led to increased cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Case Study 3: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds similar to this compound demonstrated significant neuroprotective effects. The treated groups showed reduced markers of oxidative stress and improved behavioral outcomes compared to controls .

Mechanism of Action

The mechanism of action of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its fused thienopyridine system. Below is a comparative analysis with key analogs (Table 1):

Compound Core Structure Substituents/Modifications Key Applications Source
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride Thieno[3,2-b]pyridine Propanol hydrochloride Kinase inhibitors, intermediate synthesis
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Methylamino group, propanol Impurity profiling in pharmaceuticals
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophene + naphthalene Naphthyloxy, methylamine Serotonin/norepinephrine reuptake inhibition
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Pyridopyridazine Fluorophenyl, trifluoromethyl furan Anticancer/anti-inflammatory agents

Key Observations :

Thiophene vs.

Hydrochloride Salt : Unlike neutral analogs, the hydrochloride form improves aqueous solubility, critical for in vitro assays .

Pharmacophore Diversity : Derivatives like the pyridopyridazine carboxamide (from EP 4 374 877 A2) incorporate bulkier substituents (e.g., trifluoromethyl furan), favoring selective receptor interactions .

Physicochemical and Pharmacological Data

Limited quantitative data are available for the target compound, but inferences can be drawn from analogs:

  • LogP: Thienopyridine derivatives typically exhibit moderate lipophilicity (LogP ~2–3), balancing membrane permeability and solubility .

Biological Activity

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthetic routes, and potential therapeutic applications.

  • IUPAC Name : 3-thieno[3,2-b]pyridin-6-ylpropan-1-ol hydrochloride
  • Molecular Formula : C₉H₁₁ClN₂S
  • Molecular Weight : 229.73 g/mol
  • CAS Number : 1803592-39-3

The compound's structure features a thieno[3,2-b]pyridine moiety, which is known for its pharmacological potential. The hydrochloride salt form enhances solubility and stability, making it suitable for various pharmaceutical applications.

Biological Activities

Research indicates that compounds containing the thieno[3,2-b]pyridine scaffold exhibit a range of biological activities:

Anticancer Activity

Thieno[3,2-b]pyridine derivatives have shown promising anticancer effects against various cell lines. For example, studies have demonstrated their ability to inhibit cell proliferation in cancer models, suggesting potential as chemotherapeutic agents. Specific mechanisms include inducing apoptosis and inhibiting tumor growth through various pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, including effects against both bacterial and fungal strains. Research indicates that thieno derivatives can inhibit the growth of pathogens such as Staphylococcus aureus (including MRSA) and Candida species. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. This could position it as a candidate for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-b]pyridine derivatives can be significantly influenced by structural modifications. A comparative analysis with similar compounds reveals:

Compound NameStructureKey Features
2-(Thieno[3,2-b]pyridin-6-yloxy)ethanolStructureExhibits similar biological activity but varies in solubility
4-(Thieno[3,2-b]pyridin-5-yloxy)phenolStructureKnown for anti-inflammatory properties
5-(Thieno[3,2-b]pyridin-7-yloxy)pentanamideStructureShows promise in neuroprotective studies

These comparisons highlight how slight changes in the molecular structure can lead to significant differences in biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thieno Ring : Starting from appropriate precursors, the thieno ring is constructed through cyclization reactions.
  • Introduction of the Propanol Side Chain : This step often employs alkylation techniques to attach the propanol moiety.
  • Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt to enhance solubility.

Case Studies and Research Findings

Several studies have documented the biological efficacy of thieno derivatives:

  • Anticancer Studies : A study published in Pharmacology Reports highlighted that specific thieno derivatives inhibited proliferation in breast cancer cell lines (MCF7) by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Activity : Research published in Journal of Antimicrobial Chemotherapy demonstrated that thieno derivatives displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Neuroprotective Effects : A recent investigation indicated that thieno-based compounds reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride?

  • Methodology : A common approach involves converting the alcohol precursor to its hydrochloride salt using thionyl chloride (SOCl₂) in an inert solvent like toluene. For example, a similar compound, 3-(Piperidin-1-yl)propan-1-ol hydrochloride, was synthesized by suspending the alcohol in toluene, adding SOCl₂ dropwise at 0°C, and stirring at 60°C for 3 hours. The product crystallizes upon solvent removal and is purified via filtration .
  • Optimization : Reaction temperature, stoichiometry of SOCl₂, and solvent choice (e.g., toluene vs. dichloromethane) should be systematically varied to maximize yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the thienopyridine moiety and propanol backbone. For example, aromatic protons in the thieno[3,2-b]pyridine ring typically appear between δ 7.0–8.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, this method provides definitive structural confirmation .

Q. What safety protocols are critical for handling this compound?

  • Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation.
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) should follow guidelines for similar hydrochlorides .

Advanced Research Questions

Q. How does the thienopyridine moiety influence electronic properties in π-conjugated systems?

  • Structure-Property Relationship : The thieno[3,2-b]pyridine unit enhances electron-deficient character, making the compound suitable for n-type organic semiconductors. Field-effect transistor (FET) studies can quantify charge-carrier mobility (μ) and on/off ratios. For instance, thiophene derivatives in FETs exhibit μ values ranging from 0.01–1.0 cm²/V·s depending on substituents .
  • Experimental Design : Fabricate thin-film transistors and measure μ using transfer curve analysis. Compare with theoretical DFT calculations to validate electronic structure models.

Q. How can researchers resolve discrepancies between observed and theoretical yields during synthesis?

  • Root-Cause Analysis :

  • Purity of Precursors : Use HPLC or GC-MS to verify starting material purity.
  • Side Reactions : Monitor intermediates via TLC or in-situ IR spectroscopy to detect unintended pathways (e.g., over-chlorination).
  • Workup Efficiency : Optimize crystallization solvents (e.g., ethanol/water mixtures) to minimize product loss .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Expose the compound to pH 2–12 buffers and temperatures up to 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Stabilization : Co-crystallization with counterions (e.g., besylate) or formulation in solid dispersions with polymers like PVP can enhance stability .

Q. How does the hydrochloride salt form affect solubility and bioavailability in pharmacological studies?

  • Solubility Profiling : Perform shake-flask experiments in aqueous buffers (pH 1–7.4) to measure solubility. Compare with freebase forms.
  • In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Hydrochloride salts often exhibit higher solubility but may require co-solvents for in vivo studies .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s reactivity in cross-coupling reactions be addressed?

  • Hypothesis Testing :

  • Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper-mediated systems under varying ligand conditions (e.g., tris-o-furylphosphine).
  • Reaction Monitoring : Use ¹⁹F NMR (if fluorinated substrates) or MALDI-TOF to track intermediate formation .
    • Statistical Validation : Replicate experiments ≥3 times and apply ANOVA to identify significant variables (e.g., temperature, catalyst loading).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride
Reactant of Route 2
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride

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